1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine
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Overview
Description
1-((3-Fluorophenyl)sulfonyl)-1H-indol-5-amine is a compound that belongs to the class of sulfonyl-indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to an indole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenyl)sulfonyl)-1H-indol-5-amine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 1H-indol-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluorophenyl)sulfonyl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or sulfoxide under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-((3-Fluorophenyl)sulfonyl)-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole ring can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: Another fluorophenyl derivative with different biological activities.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide with similar structural features but different applications.
Uniqueness: 1-((3-Fluorophenyl)sulfonyl)-1H-indol-5-amine is unique due to the combination of its sulfonyl, fluorophenyl, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
833474-68-3 |
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Molecular Formula |
C14H11FN2O2S |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonylindol-5-amine |
InChI |
InChI=1S/C14H11FN2O2S/c15-11-2-1-3-13(9-11)20(18,19)17-7-6-10-8-12(16)4-5-14(10)17/h1-9H,16H2 |
InChI Key |
QDUZAMUWSUVYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N)F |
Origin of Product |
United States |
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